molecular formula C20H24N2O3 B2409521 trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1171080-44-6

trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No. B2409521
CAS RN: 1171080-44-6
M. Wt: 340.423
InChI Key: SHMFBKYBBMGQSQ-MOPGFXCFSA-N
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Description

“trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate” is a chemical compound used as a reactant in the synthesis of Avibactam . It is also known as Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate .


Synthesis Analysis

The synthesis of this compound involves a novel lipase-catalyzed resolution in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gives the Avibactam sodium salt .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C22H26N2O7, and its molecular weight is 430.46 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformation

  • trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate and similar compounds are primarily used in chemical synthesis and transformations. For instance, a related compound, trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones, was used to synthesize trans-methyl 1-alkyl-2-arylpiperidine-3-carboxylates, demonstrating the versatility of such compounds in chemical transformations (D’hooghe, Dejaegher, & Kimpe, 2008).

Pharmacological Research

Medicinal Chemistry Applications

  • In medicinal chemistry, derivatives of this compound are synthesized for potential use as drug molecules. An example includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, showcasing the utility of these compounds in targeted drug design (Jeankumar et al., 2013).

Organic Chemistry and Catalysis

  • These compounds are also crucial in organic chemistry for catalytic processes. The synthesis and characterization of PdII and RuIIPdIIRuII type complexes containing 4-amino-1-benzyl piperidine groups demonstrate the role of these compounds in catalysis, particularly in Suzuki–Miyaura coupling reactions (Kilic et al., 2008).

Asymmetric Synthesis

  • Asymmetric synthesis is another key area where these compounds find application. For example, the stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate illustrates the use of this compound derivatives in achieving high diastereo- and enantioselectivities in chemical synthesis (Guo et al., 2006).

Mechanism of Action

Target of Action

Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a synthetic compound that is used as an intermediate in the production of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It targets β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics .

Mode of Action

The compound interacts with its target, the β-lactamase enzyme, by binding reversibly and covalently . This unique mechanism of inhibition among β-lactamase inhibitors allows it to effectively block the action of the enzyme .

Biochemical Pathways

The inhibition of β-lactamase enzymes by this compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, the compound prevents the degradation of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

As an intermediate in the synthesis of avibactam, its properties would be transformed during the synthesis process .

Result of Action

The result of the compound’s action is the inhibition of β-lactamase enzymes, which leads to the preservation of the antibacterial activity of β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamase enzymes .

Action Environment

The action of this compound, as an intermediate in the synthesis of Avibactam, takes place in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound is a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor that has been widely used in clinics for the treatment of various infections . The future directions of this compound are likely to be tied to the development and optimization of Avibactam and similar drugs.

properties

IUPAC Name

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMFBKYBBMGQSQ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171080-44-6
Record name 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-
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